molecular formula C22H29N5O2 B2479835 1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851943-30-1

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2479835
CAS No.: 851943-30-1
M. Wt: 395.507
InChI Key: UYGROYAMMKQSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. The 1,3-dimethyl groups are typical of theophylline analogs, while the 7-(2-phenylethyl) and 8-[(3-methylpiperidin-1-yl)methyl] substituents distinguish it structurally. These modifications aim to enhance receptor selectivity, metabolic stability, and solubility compared to simpler xanthines like caffeine or theophylline .

Properties

IUPAC Name

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-8-7-12-26(14-16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)13-11-17-9-5-4-6-10-17/h4-6,9-10,16H,7-8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGROYAMMKQSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H29N5O2C_{22}H_{29}N_{5}O_{2}, with a molecular weight of approximately 395.507 g/mol. Its unique structure includes a purine core substituted with a phenylethyl group and a piperidinylmethyl moiety, which contributes to its biological efficacy.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.507 g/mol
Purity≥ 95%

Anticancer Properties

Research indicates that this compound possesses notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of approximately 25.72 μM against MCF cell lines, demonstrating its potential as an anticancer agent . Furthermore, in vivo assessments revealed that treatment with this compound significantly suppressed tumor growth in animal models .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Apoptosis Induction : Flow cytometry analyses revealed that the compound increases apoptosis in cancer cells, contributing to its anticancer effects .
  • Phospholipase A2 Inhibition : It has been suggested that this compound may inhibit phospholipase A2 activity, which is linked to various inflammatory processes and cancer progression .

Study 1: Anticancer Efficacy

A study conducted on mice bearing tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Study 2: Enzyme Interaction

In a biochemical assay, the compound demonstrated a strong binding affinity to lysosomal phospholipases, indicating its potential role in modulating lipid metabolism and inflammatory responses . This interaction suggests broader implications for treating conditions associated with dysregulated phospholipid metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

  • 1,3-Dimethyl-7-pentyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione () :
    The pentyl chain at position 7 increases lipophilicity (logP ~2.8 predicted) compared to the target compound’s 2-phenylethyl group (logP ~3.2). This difference may affect blood-brain barrier penetration, with the phenylethyl group favoring CNS activity due to aromatic interactions .
  • NMR data (e.g., aromatic protons at δ 7.40–7.74) suggest stronger π-π stacking than the target compound’s simpler phenylethyl group .

Substituent Variations at Position 8

  • 8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione () :
    The styryl group at position 8 confers planarity and extended conjugation, leading to a higher melting point (230°C vs. ~180–200°C estimated for the target compound). This structural rigidity may reduce metabolic oxidation compared to the flexible 3-methylpiperidinylmethyl chain .
  • 8-[(4-Phenyl-1-piperazinyl)methyl]-substituted analogs (): The 4-phenylpiperazinyl group enhances basicity (pKa ~8.5) and serotonin receptor off-target activity, contrasting with the 3-methylpiperidinyl group’s moderate basicity (pKa ~7.2) and selectivity for adenosine receptors .

Functional Group Modifications

  • 8-Mercapto derivatives () :
    Replacement of the 8-methylpiperidinyl group with a mercapto group (e.g., 8-mercapto-3-ethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-) increases hydrogen-bonding capacity, as evidenced by NMR shifts (δ 13.40 for -SH). This may improve solubility but reduce membrane permeability .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound 7-Pentyl-8-piperidinylmethyl () 8-Styryl () 8-Mercapto ()
Melting Point (°C) Not reported (est. 180–200) Not reported 230 Not reported
logP (Predicted) 3.2 2.8 3.5 2.1
Aqueous Solubility Low (est. <0.1 mg/mL) Very low Moderate (0.5 mg/mL) High (2.3 mg/mL)
Metabolic Stability High (piperidine resistance) Moderate Low (-SH oxidation) Low

Q & A

Synthesis and Functionalization

Basic Q1: What are the key synthetic strategies for introducing substituents at the 7- and 8-positions of the 1,3-dimethylxanthine core? Methodological Answer: The synthesis involves sequential substitution reactions. The 7-position is typically functionalized via alkylation using phenethyl or similar groups under basic conditions (e.g., NaH/DMF), while the 8-position is modified via nucleophilic substitution with heterocyclic amines like 3-methylpiperidine. Intermediate bromination (e.g., using NBS) at the 8-position facilitates subsequent thiolation or amination. Structural confirmation requires NMR (¹H/¹³C), FTIR (C=O stretch at ~1697 cm⁻¹), and HRMS .

Advanced Q1: How can regioselectivity challenges in 7,8-disubstitution be addressed during synthesis? Methodological Answer: Regioselectivity is controlled by steric and electronic factors. For example:

  • Temperature modulation: Lower temperatures favor 8-position substitution due to reduced steric hindrance.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic attack at the 8-position .
  • Protecting groups: Temporary protection of the 7-position with tert-butyl groups prevents undesired alkylation .

Structural Characterization

Basic Q2: What analytical techniques are essential for confirming the structure of this xanthine derivative? Methodological Answer: A multi-technique approach is required:

  • NMR: ¹H NMR identifies methyl groups (δ 3.2–3.5 ppm for N-CH₃) and aromatic protons (δ 7.2–7.4 ppm for phenethyl).
  • FTIR: Peaks at 1656–1697 cm⁻¹ confirm carbonyl stretches; ~744 cm⁻¹ indicates C-S bonds in thioether analogs .
  • Mass spectrometry: HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺ at m/z 428.22) .

Advanced Q2: How can ambiguities in spectral data (e.g., overlapping NMR signals) be resolved? Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹³C couplings.
  • Computational modeling: Density Functional Theory (DFT) predicts chemical shifts, validated against experimental data .
  • Isotopic labeling: ¹⁵N-labeled analogs clarify nitrogen environments in the purine ring .

Biological Activity Evaluation

Basic Q3: What in vitro assays are used to assess the cardiovascular activity of this compound? Methodological Answer:

  • Antiarrhythmic assays: Langendorff-perfused heart models evaluate action potential duration (APD) modulation.
  • Receptor binding: Radioligand displacement assays (e.g., adenosine A₁/A₂A receptors) quantify IC₅₀ values .
  • Enzyme inhibition: Fluorescence-based assays measure PDE (phosphodiesterase) inhibition .

Advanced Q3: How can discrepancies between in vitro and in vivo biological activity be addressed? Methodological Answer:

  • Pharmacokinetic profiling: Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding.
  • Metabolite identification: LC-MS/MS identifies active metabolites contributing to in vivo effects .
  • Species-specific models: Use transgenic rodents expressing humanized targets to bridge interspecies gaps .

Computational Modeling

Basic Q4: Which computational tools predict the drug-likeness and target interactions of this compound? Methodological Answer:

  • Chemicalize.org (ChemAxon): Computes logP, pKa, and topological polar surface area (TPSA) .
  • SwissADME: Predicts bioavailability radar and PAINS alerts.
  • Molecular docking (AutoDock Vina): Screens against adenosine receptors or viral polymerases .

Advanced Q4: How can molecular dynamics (MD) simulations refine docking predictions? Methodological Answer:

  • Simulation parameters: Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Binding free energy: Use MM-GBSA to calculate ΔGbind, validating docking poses .
  • Allosteric site prediction: Identify cryptic pockets via conformational sampling (e.g., using PLUMED) .

Data Contradiction Analysis

Basic Q5: What are common sources of contradictory data in biological activity studies? Methodological Answer:

  • Batch variability: Impurities in synthetic batches (e.g., <95% purity) alter activity.
  • Assay conditions: Differences in buffer pH or ion concentrations affect receptor binding .
  • Cell line variability: HEK293 vs. CHO cells may express varying receptor isoforms .

Advanced Q5: What statistical approaches resolve contradictions in dose-response data? Methodological Answer:

  • Bayesian hierarchical modeling: Integrates data across studies, weighting by sample size and assay precision.
  • Resampling methods: Bootstrap analysis (1,000 iterations) calculates confidence intervals for EC₅₀ values .
  • Machine learning: Random Forest classifiers identify assay-specific confounding variables .

Structure-Activity Relationship (SAR) Studies

Basic Q6: How do substituents at the 7- and 8-positions influence biological activity? Methodological Answer:

  • 7-Position: Phenethyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration.
  • 8-Position: 3-Methylpiperidine increases adenosine A₂A receptor affinity (Ki < 50 nM) vs. piperidine (Ki ~120 nM) .

Advanced Q6: How can 3D-QSAR models guide lead optimization? Methodological Answer:

  • CoMFA/CoMSIA: Align molecules in a bioactive conformation; contour maps highlight steric/electrostatic hotspots.
  • Leave-one-out cross-validation: Ensures model robustness (q² > 0.5 required) .
  • Virtual libraries: Generate 500+ analogs via combinatorial substitution, prioritizing synthetic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.